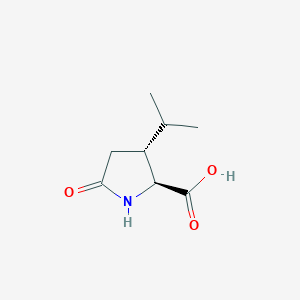
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters, which can be further transformed into the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in epimerization and retro-aldol reactions mediated by specific enzymes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like iron(III) ions for epimerization reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Epimerization can result in different stereoisomers of the compound.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis . In biology, it serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and natural products . In medicine, it is investigated for its potential therapeutic effects and as a component in drug development . Industrially, it is used in the production of fine chemicals and as an intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid include (2S,3R)-3-methylglutamate and other 3-substituted glutamate derivatives . These compounds share similar structural features and stereochemistry but differ in their specific substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific isopropyl group and the oxopyrrolidine ring, which confer distinct chemical and biological properties. Its stereochemistry also contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(2S,3R)-5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1 |
InChI-Schlüssel |
WFQXXZJFCIOVCE-VDTYLAMSSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CC(C)C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
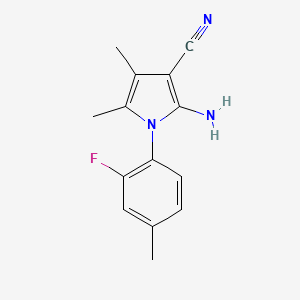
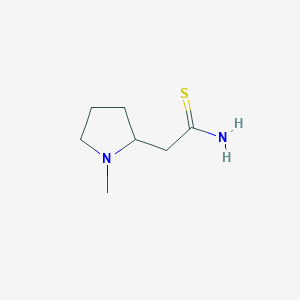

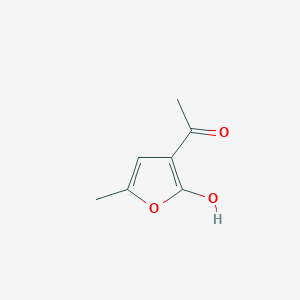

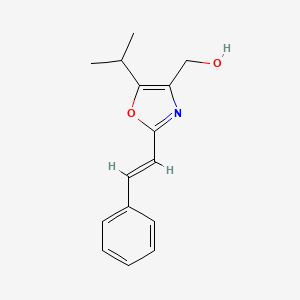


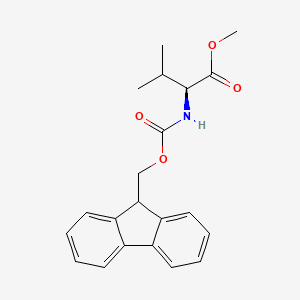
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
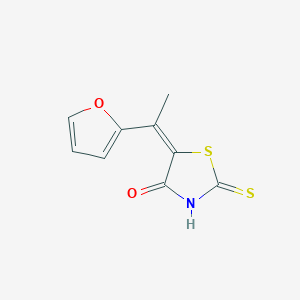
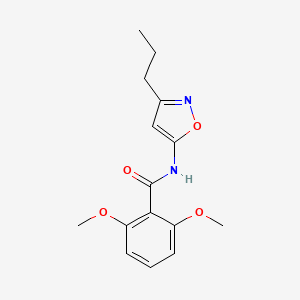
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)
